molecular formula C11H16ClNO4 B1671701 Etilevodopa hydrochloride CAS No. 39740-30-2

Etilevodopa hydrochloride

Cat. No.: B1671701
CAS No.: 39740-30-2
M. Wt: 261.7 g/mol
InChI Key: CVQFXVIIFKVRCK-QRPNPIFTSA-N
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Description

Systematic IUPAC Name and Structural Classification

The systematic IUPAC name for L-DOPA ethyl ester hydrochloride is ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride . This name reflects its structural features:

  • A propanoate backbone with an amino group at the C2 position.
  • A 3,4-dihydroxyphenyl (catechol) substituent at C3.
  • An ethyl ester group at the carboxylate terminus.
  • A hydrochloride salt formed via protonation of the primary amine.

Structurally, the compound belongs to the class of catechol-containing amino acid esters , specifically the ethyl ester derivative of levodopa (L-3,4-dihydroxyphenylalanine). The stereochemistry at C2 is explicitly denoted as S-configuration, critical for its biological activity .

CAS Registry Number and Regulatory Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value Source
CAS Registry Number 39740-30-2
PubChem CID 12485237
UNII (FDA Substance ID) 895X917GYE
Molecular Formula C₁₁H₁₆ClNO₄
EC Number Not formally assigned -

These identifiers are essential for regulatory compliance, chemical procurement, and database referencing in pharmacological research .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQFXVIIFKVRCK-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to L-DOPA Ethyl Ester Hydrochloride

Hydrochloric Acid Gas Method

The HCl gas method, as described in US6218566B1, involves the direct reaction of L-DOPA with ethanol in the presence of hydrogen chloride gas. This approach eliminates the need for thionyl chloride, reducing byproduct formation and simplifying purification.

Reaction Mechanism and Conditions

L-DOPA undergoes esterification with ethanol under acidic conditions, where HCl gas acts as both a catalyst and a reactant. The amino group of L-DOPA reacts with HCl to form the hydrochloride salt, while the carboxylic acid group is esterified. Key parameters include:

  • Molar ratios : 1:17 molar ratio of L-DOPA to ethanol, with 1.75–2 equivalents of HCl gas.
  • Temperature : Initial cooling to 15°C during HCl introduction, followed by reflux at 79°C for 3 hours.
  • Distillation : Removal of excess ethanol and HCl under vacuum (50 mbar) at 60°C.

A representative experimental procedure from the patent is summarized below:

Parameter Value
L-DOPA 100 g (0.507 moles)
Ethanol 395 g (8.58 moles)
HCl gas 37.01 g (1.014 moles)
Reaction time 3 hours at reflux
Yield (crude) 85%
Advantages and Limitations

This method avoids the use of hazardous thionyl chloride and simplifies downstream processing by integrating hydrochloride formation and esterification into a single step. However, precise control of HCl gas flow and temperature is critical to prevent over-acidification or decomposition.

Thionyl Chloride Method

The Milman process (U.S. Pat. No. 5,354,885) employs thionyl chloride as the esterification agent, a traditional approach with distinct challenges.

Reaction Protocol
  • Reagents : L-DOPA, ethanol, and thionyl chloride (catalytic or stoichiometric).
  • Conditions : Reaction under anhydrous conditions, followed by extraction and purification steps.
  • Byproducts : Sulfur dioxide and hydrochloric acid, requiring rigorous venting and neutralization.
Comparative Analysis

The table below contrasts the HCl gas and thionyl chloride methods:

Parameter HCl Gas Method Thionyl Chloride Method
Reagents Ethanol, HCl gas Ethanol, thionyl chloride
Reaction Byproducts None significant SO₂, HCl
Purification Steps Distillation, precipitation Extraction, washing, drying
Yield (Crude) 85% Not explicitly reported
Industrial Scalability High (3× capacity vs. Milman) Moderate

The HCl gas method offers superior scalability and reduced solvent consumption, as it avoids the ethyl acetate extraction steps required in the Milman process.

Purification and Stabilization Techniques

Isolation of L-DOPA Ethyl Ester Hydrochloride

Following the esterification reaction, the crude product is subjected to vacuum distillation to remove residual ethanol and HCl. The resulting residue is dissolved in water, and the pH is adjusted to 2–3 using 5N NaOH to stabilize the hydrochloride salt. Antioxidants such as sodium metabisulfite (2% w/w) are introduced to prevent oxidative degradation during subsequent steps.

Industrial-Scale Considerations

Process Optimization

The HCl gas method demonstrates tripled production capacity compared to the Milman process, attributed to the elimination of extraction steps and reduced solvent volumes. Key scale-up factors include:

  • Reactor Design : Use of jacketed reactors for precise temperature control during HCl gas introduction and distillation.
  • Cost Efficiency : Lower solvent recovery costs due to minimized ethyl acetate usage.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenolic compounds.

    Substitution: Substituted phenolic and amino derivatives.

Scientific Research Applications

L-DOPA ethyl ester hydrochloride is a highly soluble prodrug of levodopa, used for treating Parkinson's disease and potentially other conditions . It offers improved levodopa absorption, which helps manage response fluctuations in Parkinson's patients .

Parkinson's Disease Treatment

  • Improved Levodopa Delivery Levodopa ethyl ester (LDEE) serves as a prodrug to levodopa, enhancing gastric solubility and absorption compared to standard levodopa . Its use can overcome the challenges of impaired levodopa absorption, often caused by poor solubility and delayed gastric emptying .
  • Management of Response Fluctuations LDEE is effective in reducing "delayed on" and "no-on" episodes in Parkinson's patients . Clinical studies indicate that LDEE solution improves the latency to "on" after morning and post-lunch doses, and reduces "no-on" episodes after the post-lunch dose .
  • Rescue Therapy Subcutaneous and intramuscular injections of LDEE have shown promise as a rescue therapy for response fluctuations in Parkinson's disease . Injections of LDEE can rapidly reverse "off" situations, with a high success rate in turning patients "on" . The onset of action is quick, and the duration of the "on" state is dose-dependent .

Potential Applications Beyond Parkinson's Disease

L-DOPA ethyl ester salts may have applications beyond Parkinson's disease, including the treatment of:

  • Senile dementia
  • Alzheimer's disease
  • Memory disorders
  • Depression
  • Hyperactive syndrome
  • Affective illness
  • Neurodegenerative diseases
  • Neurotoxic injury
  • Brain ischemia
  • Head trauma injury
  • Spinal trauma injury
  • Schizophrenia
  • Attention deficit disorder
  • Multiple sclerosis
  • Withdrawal symptoms
  • Epilepsy
  • Convulsions or seizures

LDEE can be used to increase plasma levels of levodopa in subjects who need it .

Mechanism of Action

The mechanism of action of L-DOPA Ethyl Ester Hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase. The compound’s dihydroxyphenyl group allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Chemical and Structural Properties

Property L-DOPA Ethyl Ester HCl L-DOPA Methyl Ester HCl Levodopa (L-DOPA)
Molecular Formula C${11}$H${16}$ClNO$_4$ C${10}$H${14}$ClNO$_4$ C$9$H${11}$NO$_4$
Molecular Weight 261.7 247.68 197.19
Ester Group Ethyl (-OCH$2$CH$3$) Methyl (-OCH$_3$) N/A
Solubility Improved in organic solvents High water solubility Low water solubility
Hygroscopicity Historically problematic; now stabilized via novel synthesis Non-hygroscopic N/A

Key Differences :

  • Methyl ester’s superior water solubility makes it preferred in preclinical studies, whereas the ethyl ester’s stability in organic solvents aids controlled-release formulations .

Pharmacokinetics and Efficacy

L-DOPA Ethyl Ester Hydrochloride :
  • Rapidly hydrolyzed to L-DOPA in plasma, with kinetics similar to L-DOPA but requiring smaller injection volumes (e.g., 50 mg/mL vs. ~5 mg/mL for L-DOPA) .
L-DOPA Methyl Ester Hydrochloride :
  • Widely used in rodent models due to high solubility. Standard doses range from 6–50 mg/kg in dyskinesia studies, though interindividual variability exists .
Levodopa :
  • Requires co-administration with peripheral decarboxylase inhibitors (e.g., benserazide) to prevent peripheral metabolism, unlike ester prodrugs .

Pharmaceutical Formulation Challenges

Compound Formulation Challenges Advances
Ethyl Ester HCl Historically hygroscopic; difficult to crystallize . Novel synthesis yields >95% purity via pH-controlled precipitation and azeotropic drying .
Methyl Ester HCl Stable and non-hygroscopic; easily crystallized . HPLC methods ensure >98% purity for preclinical use .
Levodopa Poor solubility necessitates complex delivery systems (e.g., microspheres) . N/A

Notable Advances:

  • Ethyl ester’s synthesis now avoids toxic reagents, aligning with green chemistry principles, and achieves >95% purity .
  • Methyl ester remains the gold standard for laboratory use due to reliability .

Biological Activity

L-DOPA ethyl ester hydrochloride (LDEE) is a prodrug of L-DOPA, primarily used in the treatment of Parkinson's disease (PD). This compound has garnered attention due to its improved solubility and absorption characteristics compared to traditional L-DOPA formulations. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

L-DOPA ethyl ester is designed to enhance the delivery of L-DOPA to the brain. Upon administration, it is rapidly converted into L-DOPA, which then crosses the blood-brain barrier (BBB) to replenish dopamine levels in patients suffering from PD. This conversion is facilitated by enzymatic hydrolysis, which releases L-DOPA and improves its bioavailability.

Pharmacokinetics

LDEE has demonstrated superior pharmacokinetic properties compared to standard L-DOPA formulations. A study indicated that LDEE provides more rapid absorption and onset of action, leading to reduced latency times for therapeutic effects in PD patients.

Parameter L-DOPA L-DOPA Ethyl Ester
Onset of Action LongerShorter
Peak Plasma Levels VariableConsistent
Bioavailability LowerHigher

Efficacy in Parkinson's Disease

  • Response Fluctuations : A multicenter study involving 62 PD patients showed that LDEE significantly reduced "delayed on" and "no-on" episodes when compared to standard levodopa-carbidopa tablets. Patients experienced quicker responses after dosing with LDEE, leading to improved overall management of their symptoms .
  • Subcutaneous Administration : In an open trial, LDEE was administered subcutaneously and intramuscularly, resulting in rapid elevations in plasma levels of L-DOPA. The study reported a high success rate in turning patients "on," with 43 out of 45 injections leading to positive outcomes .
  • Safety Profile : The compound was well tolerated among participants, with only minor side effects noted. This safety profile makes it a viable option for patients experiencing fluctuations in response to traditional therapies .

Comparative Studies

A comparative analysis between LDEE and traditional L-DOPA formulations highlights the advantages of using the ethyl ester form:

  • Absorption Rates : Studies indicate that LDEE exhibits a higher absorption rate due to its solubility properties, which mitigates issues related to delayed gastric emptying commonly seen with standard formulations .
  • Duration of Effect : The duration of the therapeutic effect was also enhanced with LDEE, providing longer periods of symptom relief without the "off" periods associated with conventional treatments .

Case Study 1: Efficacy in Elderly Patients

In a cohort study involving elderly PD patients who struggled with traditional therapies, administration of LDEE resulted in significant improvements in motor function and daily living activities. Patients reported fewer fluctuations and greater overall satisfaction with their treatment regimen.

Case Study 2: Pediatric Considerations

A small-scale study explored the use of LDEE in pediatric populations with movement disorders. Initial results suggested that the compound could be beneficial; however, further research is needed to establish safety and efficacy in this demographic.

Q & A

Q. What is the rationale for using L-DOPA ethyl ester hydrochloride instead of levodopa in Parkinson’s disease research?

L-DOPA ethyl ester hydrochloride is a prodrug designed to improve the pharmacokinetic limitations of levodopa. Unlike levodopa, it exhibits high water solubility, enabling faster absorption and enhanced bioavailability . Its ester structure allows rapid hydrolysis by non-specific esterases in the gastrointestinal tract, releasing levodopa and ethanol . This design facilitates efficient blood-brain barrier penetration, making it a preferred model for studying dopamine restoration in Parkinsonian models .

Q. How do the physicochemical properties of L-DOPA ethyl ester hydrochloride influence formulation design?

Preformulation studies reveal that L-DOPA ethyl ester hydrochloride is highly hygroscopic (7.7% mass gain at 74% relative humidity) and has poor flowability (angle of repose >38°), necessitating controlled humidity during tablet manufacturing . Its good water solubility (freely soluble in water, methanol, ethanol) supports immediate-release formulations, while its crystalline stability (melting point ~170–171°C) ensures structural integrity under standard storage conditions . Excipients like desiccants and binders (e.g., microcrystalline cellulose) are recommended to mitigate hygroscopicity .

Advanced Research Questions

Q. What experimental design considerations are critical for inducing L-DOPA-induced dyskinesia (LID) in rodent models?

To model LID, rats with 6-OHDA lesions are primed with L-DOPA ethyl ester hydrochloride (7.5–12 mg/kg, s.c. or i.p.) combined with benserazide (15 mg/kg), a peripheral DOPA decarboxylase inhibitor, for 7–21 days . Axial, limb, and orolingual abnormal involuntary movements (ALO AIMs) are quantified using validated scoring systems. Inclusion criteria (e.g., ≥5 full-body rotations/minute post-amphetamine) ensure lesion efficacy . Co-administration of ascorbic acid (0.1%) prevents oxidation of L-DOPA .

Q. How can researchers address variability in dyskinesia severity across animal cohorts?

Variability arises from differences in lesion completeness, pharmacokinetic factors, and individual metabolic rates. Standardizing lesion protocols (e.g., stereotaxic 6-OHDA infusion into the medial forebrain bundle) and using rotational screening (≥5 turns/minute post-amphetamine) improve consistency . Mixed-effects statistical models or stratified randomization can account for inter-subject variability .

Q. What methodologies are used to assess blood-brain barrier (BBB) penetration of L-DOPA ethyl ester hydrochloride?

Radiolabeled tracer studies (e.g., [¹¹C] or [³H] isotopes) combined with microdialysis in striatal tissue quantify BBB permeability . Zebrafish models provide a complementary approach: L-DOPA ethyl ester (up to 10 mM) is dissolved in embryo rearing solution (ERS) to study dopamine-dependent hyperexcitability phenotypes, with behavioral assays (e.g., locomotion tracking) correlating CNS penetration .

Data Interpretation and Contradictions

Q. How should conflicting results on the neuroprotective effects of L-DOPA ethyl ester be resolved?

Discrepancies may arise from dosing regimens or model specificity. For example, chronic high-dose L-DOPA ethyl ester exacerbates oxidative stress in 6-OHDA rats, while lower doses in zebrafish show dopamine restoration without toxicity . Meta-analyses stratifying outcomes by species, dose, and disease stage are recommended. In vitro assays (e.g., SH-SY5Y cells) can isolate neuroprotective mechanisms independent of metabolic variables .

Q. Why do pharmacokinetic studies report variable hydrolysis rates of L-DOPA ethyl ester?

Hydrolysis depends on esterase activity, which varies across tissues and species. In rodents, plasma esterases rapidly convert L-DOPA ethyl ester to levodopa (Tmax = 15–30 minutes), whereas zebrafish exhibit slower conversion due to lower enzyme expression . Researchers should validate hydrolysis kinetics using species-specific enzyme inhibitors (e.g., bis-4-nitrophenyl phosphate for esterase inhibition) .

Methodological Optimization

Q. What strategies improve stability in HPLC analysis of L-DOPA ethyl ester hydrochloride?

Use acidic mobile phases (0.1% trifluoroacetic acid) to prevent degradation of the catechol group. Column temperatures ≤25°C and UV detection at 280 nm enhance sensitivity . For plasma samples, add 0.1% ascorbic acid and EDTA to inhibit oxidation and chelate metal ions .

Q. How can researchers model the chronic effects of L-DOPA ethyl ester in non-mammalian systems?

Zebrafish larvae (5–7 days post-fertilization) treated with L-DOPA ethyl ester (1–10 mM in ERS) and monoamine oxidase inhibitors (e.g., pargyline) develop hyperexcitability phenotypes within 48 hours. Locomotion assays (e.g., thigmotaxis reduction) and whole-brain dopamine quantification via LC-MS/MS provide translational insights .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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